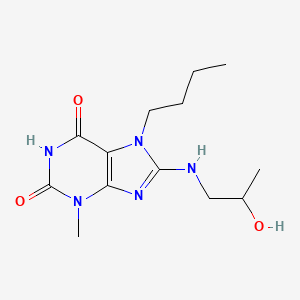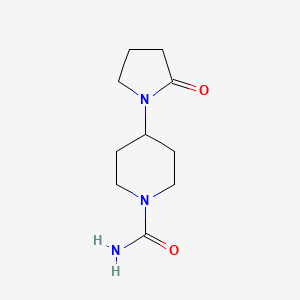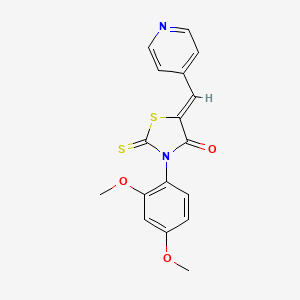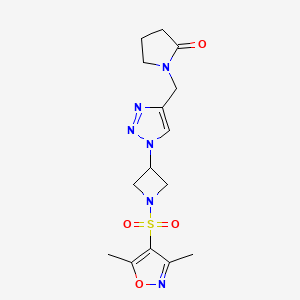![molecular formula C13H17N3S B2364691 5-(2-Cyclopropyl-6-methylpyrimidin-4-yl)-2-thia-5-azabicyclo[2.2.1]heptane CAS No. 2097891-59-1](/img/structure/B2364691.png)
5-(2-Cyclopropyl-6-methylpyrimidin-4-yl)-2-thia-5-azabicyclo[2.2.1]heptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-Cyclopropyl-6-methylpyrimidin-4-yl)-2-thia-5-azabicyclo[2.2.1]heptane is a complex organic compound characterized by its unique bicyclic structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Cyclopropyl-6-methylpyrimidin-4-yl)-2-thia-5-azabicyclo[2.2.1]heptane typically involves a series of complex organic reactions. One common method includes the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes, which efficiently produces oxygenated 2-azabicyclo[2.2.1]heptanes . This reaction proceeds under mild conditions and can be further functionalized to build a library of bridged aza-bicyclic structures .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity, would apply.
Chemical Reactions Analysis
Types of Reactions
5-(2-Cyclopropyl-6-methylpyrimidin-4-yl)-2-thia-5-azabicyclo[2.2.1]heptane undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxygenated derivatives, while reduction could produce more saturated compounds.
Scientific Research Applications
5-(2-Cyclopropyl-6-methylpyrimidin-4-yl)-2-thia-5-azabicyclo[2.2.1]heptane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Medicine: It is explored for its potential therapeutic properties and as a lead compound in drug development.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(2-Cyclopropyl-6-methylpyrimidin-4-yl)-2-thia-5-azabicyclo[2.2.1]heptane involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-azabicyclo[2.2.1]heptanes: These compounds share a similar bicyclic structure and are used in similar applications.
Bicyclo[2.2.1]heptane-1-carboxylates: These compounds are synthesized via formal [4 + 2] cycloaddition reactions and have applications in drug discovery.
Uniqueness
5-(2-Cyclopropyl-6-methylpyrimidin-4-yl)-2-thia-5-azabicyclo[221]heptane is unique due to its specific substitution pattern and the presence of both sulfur and nitrogen atoms in its bicyclic structure
Properties
IUPAC Name |
5-(2-cyclopropyl-6-methylpyrimidin-4-yl)-2-thia-5-azabicyclo[2.2.1]heptane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3S/c1-8-4-12(15-13(14-8)9-2-3-9)16-6-11-5-10(16)7-17-11/h4,9-11H,2-3,5-7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMUXEQXOUYQUFT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C2CC2)N3CC4CC3CS4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[(3-chlorophenyl)sulfanyl]-N-methyl-N-phenylacetamide](/img/structure/B2364608.png)


![[4-(Aminomethyl)-4-phenylpiperidin-1-yl]-(1-phenyl-1,2,4-triazol-3-yl)methanone;hydrochloride](/img/structure/B2364611.png)
![2-[9-(4-bromophenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetic acid](/img/structure/B2364613.png)


![(Z)-1-(4-fluorobenzyl)-3-(((3-methoxybenzyl)amino)methylene)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2364620.png)
![N-(2,4-dimethoxyphenyl)-2-(3-oxo-2-(p-tolyl)-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide](/img/structure/B2364621.png)



![N-(5-fluoro-2-methylphenyl)-2-[4-(4-nitrophenyl)piperazin-1-yl]acetamide](/img/structure/B2364628.png)
![N-[1-(5-methylpyrazine-2-carbonyl)azetidin-3-yl]pyridazin-3-amine](/img/structure/B2364629.png)
